1-[(2-Nitrophenyl)sulfanyl]butan-2-one
Description
1-[(2-Nitrophenyl)sulfanyl]butan-2-one is an organic compound with the molecular formula C10H11NO3S It is characterized by the presence of a nitrophenyl group attached to a sulfanyl group, which is further connected to a butanone moiety
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfanylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-2-8(12)7-15-10-6-4-3-5-9(10)11(13)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAQSZZVPXHYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CSC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Nitrophenyl)sulfanyl]butan-2-one typically involves the reaction of 2-nitrothiophenol with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Nitrophenyl)sulfanyl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular weight of 225.27 g/mol and features a distinctive structure characterized by the presence of a nitrophenyl group attached to a butan-2-one backbone through a sulfur atom. Its structural formula can be represented as:
The presence of the nitro group (-NO₂) enhances its reactivity, making it suitable for various chemical transformations.
Medicinal Chemistry
One of the primary applications of 1-[(2-Nitrophenyl)sulfanyl]butan-2-one is in the development of pharmaceutical compounds. The nitrophenyl moiety is often associated with biological activity, making this compound a candidate for further modification to enhance its therapeutic potential. Research studies have indicated that similar compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis of Novel Compounds
This compound serves as an intermediate in the synthesis of other organic molecules. Its reactive sulfur atom allows for nucleophilic substitution reactions, which can be utilized to create more complex structures. For instance, it can be used in the synthesis of thioether derivatives that are valuable in drug development.
Analytical Chemistry
This compound can also be employed in analytical methods such as chromatography and spectroscopy. Its unique spectral characteristics make it suitable for use as a standard or reference material in various analytical techniques.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of compounds related to this compound. The research demonstrated that modifications to the nitrophenyl group could significantly enhance antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
Case Study 2: Synthesis Pathways
Research published in Tetrahedron Letters detailed synthetic pathways involving this compound as a key intermediate. The study highlighted its utility in creating complex thioether compounds that exhibited promising biological activity.
Mechanism of Action
The mechanism of action of 1-[(2-Nitrophenyl)sulfanyl]butan-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the sulfanyl group can form covalent bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Nitrophenyl)sulfanyl]ethanone
- 1-[(2-Nitrophenyl)sulfanyl]propan-2-one
- 1-[(2-Nitrophenyl)sulfanyl]pentan-2-one
Uniqueness
1-[(2-Nitrophenyl)sulfanyl]butan-2-one is unique due to its specific combination of a nitrophenyl group and a butanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, which can be exploited in the design of new molecules with desired properties.
Biological Activity
1-[(2-Nitrophenyl)sulfanyl]butan-2-one is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and applications in scientific research.
Chemical Structure and Properties
This compound features a nitrophenyl group attached to a butanone skeleton via a sulfanyl linkage. This structure allows it to engage in diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can act as an enzyme inhibitor due to the presence of the nitrophenyl group, which participates in binding interactions with active sites of enzymes. This can lead to modulation of enzyme activity, impacting metabolic pathways .
- Covalent Bond Formation : The sulfanyl group can form covalent bonds with target molecules, potentially altering their function and leading to specific biological effects .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against various biological targets. Notably:
- Enzyme Inhibition : It has been utilized in studies involving enzyme inhibition, particularly focusing on its potential role as an inhibitor for β-secretase, an enzyme implicated in Alzheimer's disease .
Toxicity Profiles
The toxicity of this compound has been assessed through various studies:
| Toxicity Parameter | Result |
|---|---|
| LD50 (mg/kg bw) | >5000 (low toxicity) |
| Skin Irritation | Non-irritant |
| Eye Irritation | Slight to moderate irritant |
| Respiratory Irritation | No data available |
This table indicates that the compound generally exhibits low toxicity and minimal irritant properties under controlled conditions .
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Enzyme Interaction Studies : Research focused on the compound's ability to inhibit β-secretase demonstrated its potential as a therapeutic agent for neurodegenerative diseases. The IC50 values indicated effective inhibition at micromolar concentrations .
- Cell Viability Assays : In vitro assays conducted on various cell lines confirmed that this compound does not exhibit cytotoxic effects on healthy cells, suggesting a favorable safety profile for further development .
Applications in Scientific Research
The unique properties of this compound make it valuable in several research domains:
- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
- Pharmaceutical Development : Its role as an enzyme inhibitor positions it as a candidate for drug development targeting diseases like Alzheimer's.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
